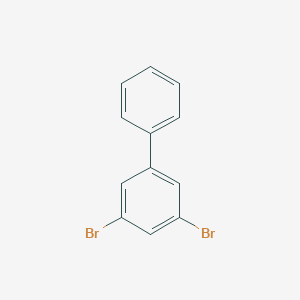

3,5-Dibromo-1,1'-biphenyl

Übersicht

Beschreibung

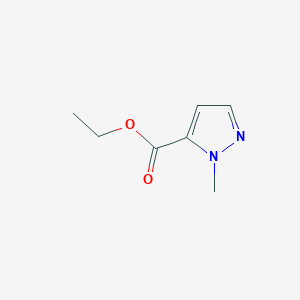

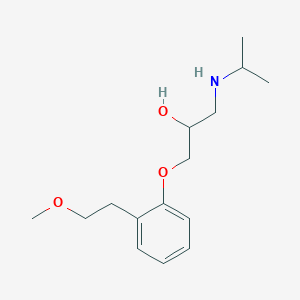

3,5-Dibromo-1,1’-biphenyl is a brominated biphenyl molecule. It is a monomer that can be used in the production of polymers and dibenzodioxins . It is also a potential ingredient for use in biodiesel oxidation catalysts . It acts as a ligand-activated transcriptional activator, binding to the XRE promoter region of genes it activates .

Synthesis Analysis

The synthesis of 3,5-Dibromo-1,1’-biphenyl is based on Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This allows attachment of various substituents to tailor the chemical structure .Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1,1’-biphenyl can be represented by the InChI code1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H . Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-1,1’-biphenyl include a density of 1.7±0.1 g/cm3, a boiling point of 334.6±22.0 °C at 760 mmHg, and a molecular weight of 312 .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Health Impact

Polybrominated Biphenyls (PBBs) and Human Exposure : Studies on PBBs, which include compounds like 3,5-Dibromo-1,1'-biphenyl, focus on human exposure through electronic waste recycling activities. The ingestion of contaminated food, indoor dust, and air inhalation in e-waste recycling areas poses significant health risks. High levels of PBBs have been detected in human tissues such as breast milk, blood, and placenta in these areas, highlighting the environmental persistence and bioaccumulation of these compounds (Cai et al., 2020).

Endocrine Disruptors and Obesity : Certain biphenyls, as part of the broader group of endocrine-disrupting chemicals, have been associated with obesity in humans. These compounds interfere with hormonal functions and could contribute to the obesity epidemic, necessitating further epidemiological studies to assess health risks (Tang-Péronard et al., 2011).

Advanced Material Development

- Plastic Scintillators : Research on polymethyl methacrylate-based plastic scintillators with various luminescent dyes demonstrates that biphenyl compounds can enhance the scintillation properties of these materials. Such advancements are crucial for developing more efficient and stable scintillation materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Environmental Remediation

- Polychlorinated Biphenyls (PCBs) Remediation : While focusing on PCBs, the methodologies and insights can be applicable to similar compounds like 3,5-Dibromo-1,1'-biphenyl. Various remediation techniques, including phytoremediation, microbial degradation, and chemical treatments, have been explored to address the environmental persistence of PCBs. These studies offer a foundation for developing remediation strategies for biphenyl derivatives contaminating soils and sediments (Jing et al., 2018).

Intergenerational Effects of Exposure

- Multigenerational Health Impacts : The Michigan polybrominated biphenyl registry underscores the need for further research on the intergenerational effects of EDCs, including biphenyl compounds. This research is pivotal in understanding the mechanisms through which EDCs affect health across generations and determining the risk to exposed populations and future generations (Curtis et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

1,3-dibromo-5-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHYAKDOWUFGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075107 | |

| Record name | 1,1'-Biphenyl, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-1,1'-biphenyl | |

CAS RN |

16372-96-6 | |

| Record name | 3,5-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16372-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016372966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D2L51J63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)

![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)

![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)